molecular formula C21H14ClF3N4O4 B11600324 3-chloro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

3-chloro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Cat. No.: B11600324
M. Wt: 478.8 g/mol
InChI Key: BRUHYGNXDXAQAM-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a chloro substituent, and a pyrrolo[2,3-d]pyrimidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide typically involves multiple steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine ring.

    Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the 4-Methylphenyl Group: This step may involve a Friedel-Crafts acylation reaction, where the 4-methylphenyl group is introduced to the core structure.

    Chlorination: The chloro substituent is typically introduced via electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with benzoyl chloride or a similar reagent to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone or amide groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of trifluoromethylated pyrrolo[2,3-d]pyrimidines in various chemical reactions.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its structural similarity to certain nucleoside analogs makes it a candidate for studying interactions with enzymes and receptors involved in nucleic acid metabolism.

Medicine

The compound’s potential therapeutic applications are of significant interest. Its ability to interact with biological targets suggests it could be developed as a drug candidate for treating various diseases, including cancer and viral infections.

Industry

In the industrial sector, the compound’s unique properties make it useful in the development of advanced materials and chemical processes. Its stability and reactivity are leveraged in the synthesis of high-performance polymers and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-chloro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s trifluoromethyl group enhances its binding affinity and specificity, while the pyrrolo[2,3-d]pyrimidine core facilitates interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide
  • 4-chloro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide

Uniqueness

Compared to similar compounds, 3-chloro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide stands out due to its specific substitution pattern and the presence of the trifluoromethyl group. These features confer unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

This detailed overview highlights the significance of this compound in various scientific domains

Properties

Molecular Formula

C21H14ClF3N4O4

Molecular Weight

478.8 g/mol

IUPAC Name

3-chloro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

InChI

InChI=1S/C21H14ClF3N4O4/c1-10-5-7-13(8-6-10)29-15-14(17(31)27-19(29)33)20(18(32)26-15,21(23,24)25)28-16(30)11-3-2-4-12(22)9-11/h2-9H,1H3,(H,26,32)(H,28,30)(H,27,31,33)

InChI Key

BRUHYGNXDXAQAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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